An In-depth Technical Guide to 3-(Piperidin-4-yl)oxazolidin-2-one Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(Piperidin-4-yl)oxazolidin-2-one Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By integrating data on its chemical properties, a plausible synthetic route, analytical methodologies, and potential pharmacological relevance, this document serves as a vital resource for researchers engaged in the exploration of novel therapeutics.
Introduction: The Convergence of Two Privileged Scaffolds
3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride merges two structurally significant pharmacophores: the piperidine ring and the oxazolidin-2-one nucleus. Piperidine and its derivatives are ubiquitous in pharmaceuticals, contributing to a wide array of biological activities, including but not limited to, anticancer, analgesic, and antipsychotic effects.[1][2][3][4] The piperidine moiety often enhances a molecule's druggability by improving its pharmacokinetic properties.[5]
The oxazolidin-2-one ring is another cornerstone of medicinal chemistry, most notably recognized for its role in the development of a unique class of antibiotics that inhibit bacterial protein synthesis.[6][7] Beyond their antibacterial prowess, oxazolidinone derivatives have been investigated for a range of therapeutic applications.[7] The strategic combination of these two scaffolds in 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride suggests a molecule with a rich potential for biological activity, warranting a detailed examination of its chemical and pharmacological profile.
Chemical Identity and Physicochemical Properties
The hydrochloride salt of 3-(Piperidin-4-yl)oxazolidin-2-one is a stable, crystalline solid, which enhances its aqueous solubility, a desirable trait for formulation and biological testing.[8]
| Property | Value | Source/Method |
| IUPAC Name | 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride | - |
| Molecular Formula | C₈H₁₅ClN₂O₂ | [9] |
| Molecular Weight | 206.67 g/mol | [9] |
| CAS Number | 130818-98-3 | [9] |
| MDL Number | MFCD17014279 | [9][10] |
| Predicted logP | -0.8 to 0.2 | In Silico Prediction[2][11][12][13][14] |
| Predicted Solubility | High in water, soluble in polar protic solvents | Based on hydrochloride salt form[8] |
| Predicted Melting Point | >200 °C (decomposition likely) | In Silico Prediction[2][11][12][13][14] |
Note: Predicted values are derived from computational models and the properties of structurally similar compounds.
Chemical Structure:
The structure of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride is characterized by a piperidine ring connected via its 4-position to the nitrogen atom of an oxazolidin-2-one ring. The hydrochloride salt forms at the basic nitrogen of the piperidine ring.
Caption: Chemical structure of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride.
Synthesis and Characterization
Proposed Synthetic Pathway:
A logical approach involves the reaction of a suitable piperidine precursor with a reagent that can form the oxazolidin-2-one ring. A common and effective method is the cyclization of a β-amino alcohol with a carbonyl source.[17]
Caption: Proposed synthetic workflow for 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride.
Experimental Protocol (Hypothetical):
-
Step 1: Protection of 4-Aminopiperidine. To a solution of 4-aminopiperidine in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction to isolate N-Boc-4-aminopiperidine.
-
Step 2: Oxazolidinone Ring Formation. To a solution of N-Boc-4-aminopiperidine in a polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate. Add 2-chloroethanol and heat the reaction mixture. The reaction proceeds via initial N-alkylation followed by intramolecular cyclization to form the oxazolidin-2-one ring.[18] Monitor the reaction by TLC and purify the product, N-Boc-3-(piperidin-4-yl)oxazolidin-2-one, by column chromatography.
-
Step 3: Deprotection and Hydrochloride Salt Formation. Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dioxane or diethyl ether. Add a solution of hydrochloric acid in the same solvent. The deprotection of the Boc group and the formation of the hydrochloride salt will occur, often resulting in the precipitation of the final product. The product can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Characterization:
The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the protons on the piperidine and oxazolidinone rings. The chemical shifts and coupling patterns will confirm the connectivity of the two ring systems. The protons adjacent to the nitrogen in the piperidine ring will show a downfield shift due to the positive charge in the hydrochloride salt.[19][20][21]
-
¹³C NMR: The spectrum should show distinct signals for each carbon atom, including the carbonyl carbon of the oxazolidin-2-one ring (typically around 158-160 ppm).[19]
-
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the cyclic carbamate in the oxazolidin-2-one ring is expected around 1750 cm⁻¹.[22][23][24][25]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.[26][27]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to determine the purity of the final compound. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[28][29][30][31][32][33][34]
Potential Pharmacological Activity and Mechanism of Action
The pharmacological profile of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride is likely to be influenced by both the piperidine and oxazolidin-2-one moieties.
-
Antibacterial Activity: The oxazolidin-2-one core is a well-established inhibitor of bacterial protein synthesis.[6][7] It is plausible that this compound could exhibit activity against Gram-positive bacteria, including multi-drug resistant strains.[35] The piperidine substituent may modulate the compound's antibacterial spectrum and pharmacokinetic properties.
-
Central Nervous System (CNS) Activity: Piperidine derivatives are known to interact with a variety of CNS targets.[1][3] Depending on the overall molecular properties, 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride could potentially have applications in treating neurological or psychiatric disorders.
-
Anticancer Activity: Both piperidine and oxazolidinone scaffolds have been incorporated into molecules with demonstrated anticancer properties.[4][36][37] The combined structure could be a starting point for the development of novel anticancer agents.
Caption: Potential pharmacological interactions of 3-(Piperidin-4-yl)oxazolidin-2-one.
Safety and Toxicity Considerations
A comprehensive safety evaluation of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride has not been reported. However, potential toxicity can be inferred from the constituent moieties.
-
Oxazolidinone-related Toxicity: Some oxazolidinone antibiotics have been associated with myelosuppression and monoamine oxidase (MAO) inhibition.[38][39] Therefore, any new derivative would require careful evaluation for these potential side effects.
-
Piperidine-related Toxicity: Piperidine itself is a corrosive and toxic substance.[32] However, when incorporated into a larger molecule, its toxicity profile is significantly altered. The overall toxicity of the final compound would depend on its specific biological targets and metabolic fate.
Conclusion and Future Directions
3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride is a compound with significant potential for drug discovery, owing to its hybrid structure of two pharmacologically privileged scaffolds. This guide has provided a foundational understanding of its chemical properties, a viable synthetic strategy, and an overview of its potential biological activities.
Future research should focus on the definitive synthesis and characterization of this molecule, followed by a thorough in vitro and in vivo evaluation of its pharmacological and toxicological profiles. The exploration of structure-activity relationships through the synthesis of related analogs could lead to the identification of novel therapeutic agents with improved efficacy and safety.
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